2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one
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Overview
Description
2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one: is an organic compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenyl-substituted cyclopropyl ring. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The primary targets of the compound 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As our understanding of this compound’s mode of action improves, we will gain insights into its potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one typically involves the bromination of 1-(1-phenylcyclopropyl)ethan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) or chloroform. The reaction conditions generally include:
Temperature: Room temperature to 0°C
Solvent: Dichloromethane (DCM) or chloroform
Reagents: Bromine (Br2)
The reaction proceeds via electrophilic addition of bromine to the carbonyl compound, resulting in the formation of the desired bromo-ketone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and solvents.
Purification: Techniques such as distillation, recrystallization, or chromatography to obtain high-purity product.
Safety measures: Proper handling and disposal of bromine and solvents to ensure environmental and worker safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO)).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(1-phenylcyclopropyl)ethanol.
Oxidation: Formation of 1-(1-phenylcyclopropyl)ethanoic acid.
Scientific Research Applications
2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one has several scientific research applications, including:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material science: Utilized in the preparation of novel materials with unique properties.
Biological studies: Employed in studies to understand its biological activity and potential effects on living organisms.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-phenylethanone
- 2-Bromo-1-phenylethanone
- 1-(1-Phenylcyclopropyl)ethan-1-one
Uniqueness
2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one is unique due to the presence of both a bromine atom and a phenyl-substituted cyclopropyl ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The cyclopropyl ring adds strain and rigidity to the molecule, influencing its chemical behavior and making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-(1-phenylcyclopropyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPQWRZZAIPDQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1511519-22-4 |
Source
|
Record name | 2-bromo-1-(1-phenylcyclopropyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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